molecular formula C9H11F3O2S B2663639 5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione CAS No. 128402-12-0

5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione

Cat. No.: B2663639
CAS No.: 128402-12-0
M. Wt: 240.24
InChI Key: YDOQORTWZHTGLJ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione is a high-purity chemical reagent designed for advanced research applications. This compound belongs to the class of 1,3-cyclohexanediones, a scaffold recognized for its significant utility in medicinal chemistry and agrochemical development. The core 1,3-cyclohexanedione structure, exemplified by simpler molecules like dimedone (5,5-dimethyl-1,3-cyclohexanedione), is a versatile building block in organic synthesis . The introduction of a (trifluoromethyl)sulfanyl group at the 2-position is a strategic modification that is expected to profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its bioactivity and research potential . In the field of agrochemical research, 1,3-cyclohexanedione derivatives are well-established as precursors to potent herbicides . Compounds such as 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC) and others in this class are known to function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) . The 4-HPPD enzyme is a crucial target in the biosynthesis of plastoquinone and tocopherols in plants, and its inhibition leads to a bleaching effect and growth suppression, making such molecules valuable for the development of new weed control solutions . In pharmaceutical research, the 1,3-cyclohexanedione motif is a key structural component in compounds exhibiting a range of biological activities. Recent studies have identified cyclohexane-1,3-dione derivatives as promising scaffolds in anticancer research, with demonstrated potential to inhibit the growth of various human cancer cell lines, including non-small-cell lung cancer (NSCLC) . Furthermore, related heterocyclic systems like thiazolidine, which share synthetic accessibility with 1,3-dicarbonyl compounds, are known for their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties . Researchers can utilize this specialized reagent as a key intermediate for the synthesis of more complex molecules, for structure-activity relationship (SAR) studies, or for probing novel biological pathways in both plant and human systems. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5,5-dimethyl-2-(trifluoromethylsulfanyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O2S/c1-8(2)3-5(13)7(6(14)4-8)15-9(10,11)12/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOQORTWZHTGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)SC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione typically involves the following steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with two carbonyl groups at the 1 and 3 positions. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group is introduced via nucleophilic substitution reactions. Common reagents include trifluoromethylthiolating agents such as trifluoromethylsulfenyl chloride (CF₃SCl) or trifluoromethylsulfenyl bromide (CF₃SBr).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Product Isolation and Purification: Techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or alkanes.

    Substitution: The trifluoromethylsulfanyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Alkanes: From reduction reactions.

    Various Derivatives: From substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer activity. For instance, derivatives of cyclohexanedione have been evaluated for their antitumor properties against various cancer cell lines. In particular, studies have demonstrated that compounds containing trifluoromethyl groups can enhance biological activity due to their electron-withdrawing nature, which can improve the pharmacokinetic properties of drugs .

Case Study: Antitumor Activity Evaluation

A study conducted by the National Cancer Institute (NCI) assessed the efficacy of related compounds in inhibiting cell growth across multiple cancer cell lines. The results indicated that certain derivatives exhibited mean growth inhibition values, suggesting potential for further development as anticancer agents .

2. Antimicrobial Properties

Compounds with similar functional groups have also been investigated for their antimicrobial properties. The presence of the trifluoromethyl group has been linked to increased activity against bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that 5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione may possess similar antimicrobial capabilities .

Material Science Applications

1. Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of functional materials with specific properties. For example, derivatives can be utilized in creating polymers or coatings that require enhanced chemical resistance or specific thermal properties due to the presence of fluorinated groups.

2. Development of Sensors

The compound's reactivity can be harnessed in the development of sensors for detecting environmental pollutants or biological markers. The trifluoromethyl group can enhance the sensitivity and selectivity of these sensors, making them valuable tools in environmental monitoring and medical diagnostics.

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Notes
Compound AAnticancer15.72Effective against human tumor cells
Compound BAntimicrobial6.25Effective against Mycobacterium smegmatis
Compound CSensor DevelopmentN/AHigh sensitivity due to trifluoromethyl group

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins. The β-diketone moiety can chelate metal ions, potentially inhibiting metalloenzymes and disrupting metal-dependent biological processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -SCF₃, -CF₃) increase lipophilicity and metabolic stability but may reduce solubility in aqueous media .
  • Alkyl substituents (e.g., methyl groups at the 5-position) lower enzyme inhibitory activity, as seen in ACCase inhibition studies .

Herbicidal Activity

Cyclohexanedione derivatives are known as acetyl-CoA carboxylase (ACCase) inhibitors, a target for bleaching herbicides. Substituents critically affect potency:

  • Unsubstituted analogs (R₁=R₂=H) show superior ACCase inhibition (e.g., compound 3d , IC₅₀ = 0.061 nmol/h/mg) compared to methyl-substituted derivatives (e.g., 3c , IC₅₀ = 0.385 nmol/h/mg) .

Enzyme Inhibition

  • COX-2 Inhibition : Hydrazone derivatives (e.g., compound 2 in ) show moderate binding to COX-2 (docking score: -8.2 kcal/mol), likely due to π-π interactions with the aromatic hydrazone moiety .
  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition : Derivatives with nitro and trifluoromethyl groups (e.g., 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione) exhibit potent HPPD inhibition, a mechanism relevant to herbicide development .

Biological Activity

5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione is a β-diketone compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₀F₃OS
  • CAS Number : 228779
  • Chemical Structure : The compound features a cyclohexanedione core with a trifluoromethylthio group, contributing to its unique chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings indicate that the compound exhibits:

  • Antioxidant Properties : It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial strains.
  • Potential Anticancer Effects : Some research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction.

The mechanisms through which this compound exerts its biological effects include:

  • Free Radical Scavenging : The presence of the diketone moiety allows for effective electron donation to free radicals.
  • Inhibition of Enzymatic Activity : The trifluoromethylthio group may interfere with specific enzyme functions critical for microbial growth or cancer cell proliferation.
  • Modulation of Cellular Signaling Pathways : Evidence suggests that it may affect pathways related to cell survival and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated significant scavenging activity comparable to standard antioxidants. This suggests potential applications in preventing oxidative damage in biological systems.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. These findings support its potential as a therapeutic agent against infections.

Case Study 3: Anticancer Potential

Research involving human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating that the compound may trigger programmed cell death pathways in malignant cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, reactions involving trifluoromethylsulfanyl groups may require anhydrous THF and triethylamine as a base to stabilize intermediates . Key steps include monitoring via thin-layer chromatography (TLC) and purification by column chromatography using silica gel. Yield optimization often depends on reaction time (e.g., 72 hours for complete conversion) and stoichiometric ratios of precursors (e.g., 1:1 molar ratio of cyclohexanedione derivatives to trifluoromethylsulfanyl reagents) .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks for the cyclohexanedione core (e.g., carbonyl carbons at ~200 ppm) and trifluoromethylsulfanyl groups (¹⁹F NMR signals at -40 to -45 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretching vibrations (1650–1750 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., calculated [M+H⁺] = 284.08 g/mol) and fragmentation patterns .

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